molecular formula C12H18ClNO2 B1287735 Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride CAS No. 61630-10-2

Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride

Cat. No.: B1287735
CAS No.: 61630-10-2
M. Wt: 243.73 g/mol
InChI Key: QDMDVIHPVBYQTL-UHFFFAOYSA-N
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Description

Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride is a synthetic compound . It has a linear formula of C13H20O2N1Cl1 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of a similar compound, ethyl 3-(4-aminophenyl)propanoate, involves the use of ethyl 4-aminocinnamate in ethanol, to which 10% palladium on charcoal (10% Pd/C) is added at 0°C. The reaction is then stirred at room temperature under a H2 atmosphere for 16 hours .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(4-(aminomethyl)phenyl)propanoate contains a total of 32 bonds. These include 15 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, and 1 aliphatic primary amine .

Scientific Research Applications

Ethyl 3-aminobenzoate hydrochloride is used in a variety of scientific research applications. It is used in drug development as a preservative and as a reagent in organic chemistry. It is also used in biochemistry and physiology experiments to study the structure and function of proteins and other molecules. Additionally, it is used in the synthesis of other compounds, such as dyes and pharmaceuticals.

Advantages and Limitations for Lab Experiments

The use of Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride 3-aminobenzoate hydrochloride in laboratory experiments has both advantages and limitations. One of the main advantages is that it is relatively inexpensive and easy to obtain. Additionally, it is a relatively stable compound, meaning that it can be stored for long periods of time without degrading. However, it is also a relatively weak acid, meaning that it may not be effective in some experiments. Additionally, it may cause adverse reactions in certain organisms.

Future Directions

In the future, it is expected that Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride 3-aminobenzoate hydrochloride will continue to be used in a variety of scientific research applications. It is expected that its use in drug development will continue to grow, as it is a relatively inexpensive and stable compound. Additionally, it is expected that it will be used in the synthesis of other compounds, such as dyes and pharmaceuticals. Additionally, it is expected that it will be used in the study of biochemical and physiological effects, as it has already been shown to have a number of effects on organisms. Finally, it is expected that it will continue to be used in laboratory experiments, as it is relatively easy to obtain and use.

Synthesis Methods

Ethyl 3-aminobenzoate hydrochloride is synthesized by the reaction of Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride 3-aminobenzoate and hydrochloric acid. The reaction proceeds in two steps. First, this compound 3-aminobenzoate is reacted with hydrochloric acid to produce this compound 3-aminobenzoate hydrochloride. This reaction is exothermic and can be conducted at room temperature. The second step involves the removal of water to produce the desired product. This can be accomplished by adding anhydrous calcium chloride or anhydrous sodium sulfate to the reaction mixture.

Safety and Hazards

Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride is sold “as-is” by Sigma-Aldrich, with no warranties of any kind . It has hazard statements H315, H319, H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

ethyl 3-[4-(aminomethyl)phenyl]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10;/h3-6H,2,7-9,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMDVIHPVBYQTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=C(C=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30604878
Record name Ethyl 3-[4-(aminomethyl)phenyl]propanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30604878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61630-10-2
Record name Ethyl 3-[4-(aminomethyl)phenyl]propanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30604878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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